as-Triazine, 3-diphenylmethyl-1,4,5,6-tetrahydro- as-Triazine, 3-diphenylmethyl-1,4,5,6-tetrahydro-
Brand Name: Vulcanchem
CAS No.: 21038-19-7
VCID: VC18507005
InChI: InChI=1S/C16H17N3/c1-3-7-13(8-4-1)15(14-9-5-2-6-10-14)16-17-11-12-18-19-16/h1-10,15,18H,11-12H2,(H,17,19)
SMILES:
Molecular Formula: C16H17N3
Molecular Weight: 251.33 g/mol

as-Triazine, 3-diphenylmethyl-1,4,5,6-tetrahydro-

CAS No.: 21038-19-7

Cat. No.: VC18507005

Molecular Formula: C16H17N3

Molecular Weight: 251.33 g/mol

* For research use only. Not for human or veterinary use.

as-Triazine, 3-diphenylmethyl-1,4,5,6-tetrahydro- - 21038-19-7

Specification

CAS No. 21038-19-7
Molecular Formula C16H17N3
Molecular Weight 251.33 g/mol
IUPAC Name 3-benzhydryl-1,2,5,6-tetrahydro-1,2,4-triazine
Standard InChI InChI=1S/C16H17N3/c1-3-7-13(8-4-1)15(14-9-5-2-6-10-14)16-17-11-12-18-19-16/h1-10,15,18H,11-12H2,(H,17,19)
Standard InChI Key IGKMVYTZFRGNPA-UHFFFAOYSA-N
Canonical SMILES C1CN=C(NN1)C(C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a six-membered 1,2,4-triazine ring (an as-triazine isomer) with partial saturation at the 1,4,5,6-positions, reducing aromaticity and altering reactivity compared to fully unsaturated triazines . The 3-position is substituted with a diphenylmethyl group (–CH(C6H5)2), introducing steric bulk and hydrophobic character. This configuration is critical for intermolecular interactions in potential biological or material applications .

Table 1: Key Chemical Data

PropertyValueSource
CAS Number21038-19-7
Molecular FormulaC16H17N3
Molecular Weight251.326 g/mol
Exact Mass251.142 g/mol
LogP2.418
HS Code2933699090

The logP value of 2.418 indicates moderate lipophilicity, suggesting favorable membrane permeability in biological systems . The HS code classification (2933699090) identifies it as a triazine derivative under international trade regulations, subject to a 6.5% MFN tariff .

Spectral and Physicochemical Properties

While experimental data on melting/boiling points and solubility are unavailable, computational descriptors like polar surface area (PSA: 36.42 Ų) and molar refractivity provide indirect insights. The PSA value implies limited hydrogen-bonding capacity, aligning with its hydrophobic diphenylmethyl group .

Synthesis and Reactivity

Synthetic Routes

The synthesis of as-triazine derivatives typically involves cyclization reactions or functionalization of preformed triazine cores. For 3-diphenylmethyl-1,4,5,6-tetrahydro-as-triazine, plausible routes include:

  • Grignard Addition: Reacting 3-chloro-1,4,5,6-tetrahydro-as-triazine with diphenylmethylmagnesium bromide, followed by dehydrohalogenation .

  • Cyclocondensation: Combining a diphenylmethyl-substituted amidrazone with an α-diketone precursor under basic conditions, as demonstrated for related 5,6-diaryl-as-triazines .

Source highlights the challenges in regioselective synthesis of asymmetrically substituted as-triazines, necessitating careful control of reaction conditions to avoid isomer mixtures.

Reactivity Profile

The tetrahydrotriazine core exhibits reduced aromatic stabilization, enhancing susceptibility to electrophilic substitution at the 5- and 6-positions. The diphenylmethyl group acts as an electron donor via hyperconjugation, directing further functionalization. Oxidation of the tetrahydro ring could yield fully unsaturated triazines, expanding derivatization opportunities .

Industrial and Material Science Applications

Precursor for Advanced Materials

The compound’s amine groups (from tetrahydro ring) could serve as crosslinking sites in epoxy or melamine-type resins. Its aromaticity and rigidity might also aid in designing thermally stable polymers .

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